An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde
An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde. The information herein is intended to support research and development efforts in medicinal chemistry and materials science by providing a detailed understanding of this versatile molecule.
Introduction: The Significance of Fluorinated Cinnamaldehydes
Cinnamaldehyde and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and can significantly modulate the physicochemical and pharmacological properties of a parent compound.[3] 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde, a member of the fluorinated cinnamaldehyde family, is therefore a compound of significant interest for the development of novel therapeutic agents and advanced materials. This guide will delve into the core chemical characteristics of this molecule.
Physicochemical Properties
| Property | Value (or Estimated Value) | Source/Justification |
| Chemical Formula | C₁₀H₇F₃O₂ | [6] |
| Molecular Weight | 216.16 g/mol | [6] |
| CAS Number | 183800-94-4 | [6] |
| Appearance | Expected to be a pale yellow solid | Analogy to similar cinnamaldehyde derivatives.[7] |
| Melting Point | Not available. Likely a solid at room temperature. | The related 3-(4-(trifluoromethyl)phenyl)acrylaldehyde is a solid.[4] |
| Boiling Point | Not available. Expected to be >250 °C at 760 mmHg. | The related 3-(4-(trifluoromethyl)phenyl)acrylaldehyde has a boiling point of 246.7 °C at 760 mmHg.[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform) and sparingly soluble in water. | General solubility of similar aromatic aldehydes. |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde with a ketone or another aldehyde that has an α-hydrogen. In this case, 4-(trifluoromethoxy)benzaldehyde is reacted with acetaldehyde in the presence of a base, such as sodium hydroxide.[5][7]
Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation to form 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde.
Detailed Experimental Protocol (Adapted from a similar synthesis[7])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: While stirring, add an aqueous solution of acetaldehyde (1.2 equivalents) followed by the dropwise addition of an aqueous solution of sodium hydroxide (1.0 M, 1.0 equivalent).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield the pure 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde.
Mechanism of the Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Spectroscopic Characterization (Predicted)
As experimental spectra are not widely available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | δ 9.7-9.8 (d, 1H, -CHO), δ 7.6-7.8 (m, 3H, Ar-H and one vinylic H), δ 7.2-7.4 (d, 2H, Ar-H), δ 6.7-6.8 (dd, 1H, one vinylic H). The coupling constant between the vinylic protons is expected to be around 16 Hz, indicative of an (E)-isomer. |
| ¹³C NMR | δ ~193 (C=O), δ ~153 (vinylic C-H), δ ~130-135 (aromatic C-H and vinylic C-H), δ ~120-125 (aromatic C-H), δ ~120 (q, -OCF₃). |
| IR (cm⁻¹) | ~1680-1700 (C=O stretch, aldehyde), ~1620-1640 (C=C stretch, conjugated), ~1250-1270 (C-F stretch, strong), ~1150-1170 (C-O stretch). |
| Mass Spec (EI) | M⁺ at m/z 216. Other fragments may include [M-H]⁺, [M-CHO]⁺, and fragments corresponding to the trifluoromethoxyphenyl group. |
Chemical Reactivity
The reactivity of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is dominated by the α,β-unsaturated aldehyde functionality. This conjugated system presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).
1,2-Addition vs. 1,4-Addition (Michael Addition)
-
1,2-Addition: Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to attack the carbonyl carbon directly.
-
1,4-Addition (Michael Addition): Soft nucleophiles (e.g., enolates, amines, thiols) preferentially attack the β-carbon. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group further enhances the electrophilicity of the β-carbon, making it more susceptible to Michael addition.
Caption: Competing pathways for nucleophilic attack on α,β-unsaturated aldehydes.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a reactive cinnamaldehyde scaffold and a metabolically robust trifluoromethoxy group makes 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde a promising building block in several areas:
-
Medicinal Chemistry: As a precursor for the synthesis of novel chalcones and other heterocyclic compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[3][8] The trifluoromethoxy group can enhance drug-like properties.
-
Materials Science: The conjugated π-system and the polar aldehyde group make it a candidate for the synthesis of polymers with interesting optical or electronic properties.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry, and this molecule could serve as a synthon for new pesticides or herbicides.
Safety and Handling
Based on the safety data for 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde, the following precautions should be taken:[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Analytical Methods
The purity and identity of 3-(4-(trifluoromethoxy)phenyl)acrylaldehyde can be determined using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a suitable method for purity analysis. Detection can be performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Conclusion
3-(4-(trifluoromethoxy)phenyl)acrylaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Claisen-Schmidt condensation is straightforward, and its reactivity as an α,β-unsaturated aldehyde allows for a wide range of chemical transformations. The presence of the trifluoromethoxy group is expected to confer advantageous properties, making this molecule a compelling target for further investigation and application.
References
-
Inagaki, T., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2729. Retrieved from [Link]
-
Li, J., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7354. Retrieved from [Link]
-
Magritek. (2018). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Priya, S., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Biointerface Research in Applied Chemistry, 11(4), 11481-11491. Retrieved from [Link]
-
Ramachandran, S., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]
-
Sharma, S., et al. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Molecules, 27(19), 6596. Retrieved from [Link]
-
YouTube. (2023, February 8). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from [Link]
Sources
- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptmitraayu.com [ptmitraayu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

